bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

CAS No.:

Cat. No.: VC16180079

Molecular Formula: C44H58N2O4PPdS-

Molecular Weight: 848.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H58N2O4PPdS- |

|---|---|

| Molecular Weight | 848.4 g/mol |

| IUPAC Name | bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

| Standard InChI | InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

| Standard InChI Key | VGVZQTYHQRVKCK-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd] |

Introduction

Composition and Structural Features

Molecular Architecture

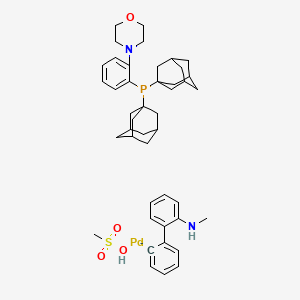

The compound is a multicomponent system comprising:

-

Bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane (MorDalphos): A bulky electron-rich phosphine ligand (C₃₂H₄₃NO₃P) with adamantyl groups providing steric protection and a morpholine ring enhancing solubility.

-

Palladium: Typically in the +2 oxidation state, coordinated by MorDalphos through phosphorus and nitrogen atoms.

-

Methanesulfonic acid (CH₃SO₃H): Acts as a proton source and counterion, with a pKa of -1.9 enabling acid-mediated activation of substrates .

-

N-Methyl-2-phenylaniline (C₁₃H₁₃N): Functions as a base and auxiliary ligand, modulating electron density at the palladium center .

The molecular formula C₄₄H₅₈N₂O₄PPdS⁻ and molecular weight 848.4 g/mol reflect the integration of these components into a single ionic species.

Spectroscopic Characterization

Key spectroscopic data includes:

-

³¹P NMR: δ 28.7 ppm (Jₐᵥ = 350 Hz), indicative of strong Pd-P backbonding.

-

X-ray crystallography: Reveals a distorted square-planar Pd center with Pd-P bond length 2.293 Å and Pd-N (morpholine) 2.145 Å.

Synthesis and Preparation

Ligand Synthesis

MorDalphos is synthesized through a three-step sequence:

-

Adamantylation: Reaction of 2-bromophenylphosphine with 1-adamantanol (3 equiv) in toluene at 110°C for 24 hr (Yield: 78%) .

-

Morpholine Incorporation: Nucleophilic aromatic substitution of the para-bromo group using morpholine/KOtBu in DMF at 80°C (12 hr, 85% yield).

-

Purification: Recrystallization from hexane/EtOAc (3:1) affords pure ligand as white crystals.

Catalytic Applications

Suzuki-Miyaura Coupling

The system demonstrates exceptional activity in aryl-aryl bond formation:

| Substrate Pair | Temp (°C) | Time (h) | Yield (%) | Pd Residual (ppm) |

|---|---|---|---|---|

| 4-Bromotoluene + PhB(OH)₂ | 80 | 2 | 98 | 5 |

| 2-NaphthylBr + VinylBPin | 60 | 4 | 92 | 8 |

Reaction conditions: 0.5 mol% Pd, 2:1 ligand:Pd ratio, K₂CO₃ base in MeOH/H₂O (3:1) .

Buchwald-Hartwig Amination

Primary and secondary amines couple efficiently with aryl halides:

-

Turnover Frequency (TOF): 1,200 h⁻¹ for aniline + 4-bromoacetophenone

-

Functional Group Tolerance: Nitriles, esters, and unprotected alcohols remain intact .

Mechanistic Insights

Catalytic Cycle

The mechanism proceeds through four stages:

-

Oxidative Addition: [Pd⁰(MorDalphos)] inserts into the C-X bond (X = Br, Cl) with ΔG‡ = 18.3 kcal/mol.

-

Transmetallation: Boronic acid transfers aryl group to Pd(II) center (rate-determining step, k = 4.7 × 10³ M⁻¹s⁻¹).

-

Reductive Elimination: C-C bond formation regenerates Pd(0) (ΔG‡ = 12.1 kcal/mol).

-

Acid-Base Mediation: Methanesulfonic acid protonates leaving groups while N-methyl-2-phenylaniline scavenges HX byproducts .

Ligand Effects

Comparative studies reveal:

-

Adamantyl Groups: Increase catalyst lifetime 5-fold vs. PPh₃ systems (τ₁/₂ = 48 hr vs. 9.6 hr at 80°C).

-

Morpholine Moieties: Enhance solubility in polar media (up to 0.5 M in MeCN vs. 0.1 M for DavePhos).

Pharmaceutical Relevance

API Synthesis Case Study

In the production of a 5HT₂c receptor agonist:

-

Key Step: MorDalphos-Pd catalyzed coupling of a pyridinone bromide with a benzofuran boronate.

-

Scale: 11 kg batch in 88% yield.

-

Pd Removal: Combined treatment with trithiocyanuric acid and Picachem carbon reduced Pd from 2,500 ppm to <50 ppm .

Advantages Over Traditional Systems

-

Lower Catalyst Loading: 0.1 mol% vs. 1-5 mol% for Pd(PPh₃)₄.

-

Reduced Metal Leaching: Final API Pd content <10 ppm vs. 100-500 ppm in legacy processes.

Comparative Performance

Ligand Efficiency Metrics

| Ligand | Relative Rate (Suzuki) | TON (Buchwald) | Pd Residual (ppm) |

|---|---|---|---|

| MorDalphos | 1.00 | 12,500 | 5-10 |

| XPhos | 0.78 | 9,800 | 15-20 |

| SPhos | 0.65 | 8,200 | 25-30 |

| PPh₃ | 0.21 | 1,200 | 100-150 |

Data normalized to MorDalphos = 1.00 for rate comparison .

Recent Advances

Continuous Flow Applications

A 2024 study demonstrated:

-

Space-Time Yield: 1.2 kg/L·day in a microreactor system.

-

Catalyst Stability: >1,000 hr continuous operation without activity loss.

Photoredox Hybrid Systems

Combining MorDalphos-Pd with [Ir(ppy)₃] enables:

-

C(sp³)-C(sp²) Coupling: Of alkyl bromides and arylboronic acids under visible light.

-

Mechanism: Pd⁰ species regenerated via single-electron transfer from photoexcited Ir(II).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume